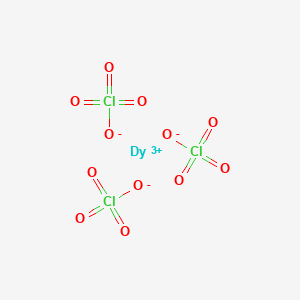

Dysprosium(3+) perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dysprosium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHOIIJUAAORW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-53-9 | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Dysprosium(III) perchlorate

An In-Depth Technical Guide to the Synthesis and Characterization of Dysprosium(III) Perchlorate

A Foreword for the Modern Researcher: The synthesis of any metallic perchlorate compound is an endeavor that demands the utmost respect for chemical reactivity. Dysprosium(III) perchlorate, a compound of significant interest in materials science and coordination chemistry, is no exception. Its synthesis is straightforward, yet the pathway is lined with potential hazards that necessitate a deep understanding of the principles at play. This guide is crafted not as a mere recitation of steps but as a conversation with a senior scientist, focusing on the causality behind each decision, the validation inherent in each characterization technique, and the unwavering priority of laboratory safety.

The Compound of Interest: Dysprosium(III) Perchlorate

Dysprosium(III) perchlorate, with the chemical formula Dy(ClO₄)₃, is a salt of the rare earth metal dysprosium.[1][2][3][4] It typically exists as a hydrated crystalline solid, often as the hexahydrate, Dy(ClO₄)₃·6H₂O.[1][5][6] The compound serves as a valuable precursor for the synthesis of novel dysprosium-containing coordination complexes. These complexes are at the forefront of research into single-molecule magnets (SMMs), luminescent materials, and catalysts.[5][7] The unique electronic configuration of the Dy³⁺ ion imparts fascinating magnetic and optical properties, making its compounds prime candidates for applications in high-density data storage, quantum computing, and biomedical imaging.[7][8][9][10][11]

An Uncompromising Approach to Safety: The Perchlorate Protocol

Before any materials are brought into the fume hood, a rigorous safety assessment is paramount. Perchlorate salts are potent oxidizing agents and can form shock-sensitive, explosive mixtures, particularly with organic compounds, reducing agents, and finely powdered metals.[2][6][12][13] Heating perchlorates can lead to violent decomposition.[14][15]

Core Safety Mandates:

-

Dedicated Workspace: All work involving the heating of perchloric acid or perchlorate salts must be conducted in a designated perchloric acid fume hood equipped with a wash-down system to prevent the accumulation of explosive perchlorate residues in the ductwork.[12][14] For operations at ambient temperature, a standard, properly functioning chemical fume hood is required.[12]

-

Personal Protective Equipment (PPE): The minimum required PPE includes ANSI-approved safety goggles with side shields, a face shield, a chemical-resistant apron over a lab coat, and appropriate gloves (neoprene or nitrile are suitable for handling aqueous perchloric acid).[13][14][16]

-

Material Segregation: Keep all organic materials—including paper towels, organic solvents, and greases—away from the reaction area. A fire or explosion can occur upon contact with hot perchloric acid or concentrated perchlorates.[12][14]

-

Controlled Heating: Never heat perchloric acid with an open flame or in an oil bath.[12] Use electric hot plates or heating mantles.

-

Waste Disposal: Perchlorate-contaminated waste must be handled as hazardous. Never mix it with organic waste. Contaminated items like paper towels should be wetted with water before disposal in a sealed, labeled container.[17]

Synthesis: From Oxide to Crystalline Salt

The most reliable method for synthesizing Dysprosium(III) perchlorate is the acid-base reaction between Dysprosium(III) oxide (Dy₂O₃) and aqueous perchloric acid (HClO₄).

Governing Reaction: Dy₂O₃(s) + 6 HClO₄(aq) → 2 Dy(ClO₄)₃(aq) + 3 H₂O(l)

Experimental Protocol: Synthesis of Dy(ClO₄)₃·6H₂O

-

Reagent Stoichiometry: Weigh a precise amount of high-purity (>99.9%) Dysprosium(III) oxide into a clean borosilicate glass beaker. Calculate the stoichiometric amount of 60-70% perchloric acid required for complete reaction, adding a slight excess (approx. 5-10%) to ensure all the insoluble oxide is consumed.

-

Causality: Using a slight excess of acid drives the reaction to completion. A large excess would require more extensive heating to remove, increasing potential risk.

-

-

Reaction Execution: Place the beaker on a magnetic stir plate within the fume hood. Begin stirring the Dy₂O₃ powder. Slowly, and in small portions, add the calculated volume of perchloric acid to the beaker.

-

Causality: The neutralization reaction is exothermic. A slow, portion-wise addition prevents the solution from boiling and spattering corrosive, oxidizing material. Continuous stirring ensures efficient mixing and prevents localized overheating.

-

-

Dissolution and Digestion: After the initial effervescence subsides, gently heat the solution to approximately 60-80°C with continued stirring until the solution becomes clear and all oxide has dissolved.

-

Causality: Gentle heating increases the reaction rate to ensure all the highly refractory oxide dissolves. The clarity of the solution is the primary indicator of reaction completion.

-

-

Purification by Filtration: If any particulate matter remains, cool the solution to room temperature and filter it through a fine porosity glass frit to yield a clear, colorless solution of aqueous Dysprosium(III) perchlorate.

-

Crystallization: Cover the beaker with perforated parafilm and leave it undisturbed in the fume hood. Allow the water to evaporate slowly over several days.

-

Causality: Slow evaporation is crucial for the formation of well-defined, high-purity single crystals suitable for X-ray diffraction. Rapid heating to dryness is extremely dangerous and can lead to the formation of unstable anhydrous perchlorate.

-

-

Isolation and Drying: Once a significant crop of colorless crystals has formed, decant the mother liquor. Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual acid. Dry the crystals by placing them in a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate). Do not dry under high vacuum or at elevated temperatures.

Characterization: A Self-Validating System

A multi-technique approach is essential to unequivocally confirm the identity, purity, and structure of the synthesized compound. Each technique provides a piece of the puzzle, and together they create a self-validating system of evidence.

Infrared (IR) Spectroscopy

-

Purpose: To probe the nature of the perchlorate anion. The vibrational modes of the ClO₄⁻ ion are highly sensitive to its local environment.

-

Methodology: A small sample of the dried crystals is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR accessory.

-

Interpretation: The key diagnostic is the symmetry of the perchlorate ion.

-

Ionic Perchlorate (Td symmetry): If the perchlorate anions are not coordinated to the Dy³⁺ ion and exist as free counter-ions, they retain their tetrahedral (Td) symmetry. This results in two characteristic IR bands: a very strong, sharp band (ν₃) around 1085-1105 cm⁻¹ and a medium, sharp band (ν₄) around 620-625 cm⁻¹.[18]

-

Coordinated Perchlorate (C₃v or C₂v symmetry): If a perchlorate ion acts as a ligand and binds to the Dy³⁺ ion, its symmetry is lowered. This loss of symmetry causes the degenerate vibrational modes to split. The ν₃ and ν₄ bands will broaden and split into multiple components. This is a definitive indicator of inner-sphere coordination.

-

Thermal Analysis (TGA/DSC)

-

Purpose: To determine the thermal stability, hydration state, and decomposition pathway of the compound. This data is critical for establishing safe handling and storage limits.

-

Methodology: A small, precisely weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air) while its mass (TGA) and heat flow (DSC) are monitored.

-

Interpretation:

-

TGA: A typical thermogram for Dy(ClO₄)₃·6H₂O will show an initial mass loss step corresponding to the loss of the six water molecules. This is followed by a plateau of thermal stability for the anhydrous Dy(ClO₄)₃. At a much higher temperature, a second, sharp mass loss occurs, corresponding to the violent decomposition of the perchlorate into dysprosium oxide or chloride, releasing oxygen.[15][19]

-

DSC: The DSC curve will show an endothermic peak for the dehydration process. The decomposition is a highly exothermic event, appearing as a large, sharp exothermic peak. The onset temperature of this exotherm is considered the decomposition temperature and is a critical safety parameter. The thermal stability of metal perchlorates is influenced by the polarizing power of the cation.[15]

-

| Property | Expected Observation for Dy(ClO₄)₃·6H₂O |

| Appearance | Colorless, crystalline solid[5] |

| Molecular Formula | Cl₃DyO₁₂ (anhydrous)[1][2] |

| Molecular Weight (Anhydrous) | 460.85 g/mol [1][2][4] |

| Density (40% aq. solution) | ~1.476 g/mL at 25 °C[1][4] |

| Hydration State | Typically isolated as the hexahydrate (·6H₂O) |

| Solubility | Soluble in water[6] |

| IR Signature (Ionic ClO₄⁻) | Strong, sharp bands near 1100 cm⁻¹ and 620 cm⁻¹[18] |

| Thermal Behavior | Dehydration followed by sharp, exothermic decomposition at elevated temperatures.[15] |

Further Characterization

-

Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. If suitable single crystals are obtained, this technique provides the exact three-dimensional arrangement of atoms, confirming the coordination number of the Dy³⁺ ion, the geometry of the coordination sphere (e.g., coordinated water molecules), and the role of the perchlorate anions.[20][21]

-

Elemental Analysis: Provides the experimental weight percentages of C, H, and N (if organic ligands are used later) and Dy. The results are compared to the calculated theoretical percentages to confirm the empirical formula and the number of water molecules of hydration.

-

Molar Conductivity: By measuring the conductivity of a dilute solution of the compound in a polar, non-coordinating solvent (like nitromethane or acetonitrile), one can determine the number of ions it dissociates into.[18][22] For Dy(ClO₄)₃, a molar conductance value consistent with a 1:3 electrolyte would confirm that all three perchlorate anions are ionic in that solution.

Conclusion

The synthesis and characterization of Dysprosium(III) perchlorate is a foundational exercise in advanced inorganic chemistry. It provides a gateway to the rich and complex field of lanthanide coordination chemistry. Success in this area is defined not only by the successful isolation of the target compound but by the rigorous, safety-conscious, and methodologically sound approach taken. Each analytical technique provides a layer of validation, ensuring that the material in the vial is precisely what the researcher intended to create, ready for its application in the next generation of advanced materials.

References

-

Thomasnet. (2024). What is Dysprosium? Properties, Applications, and Supply Chain. Available at: [Link]

-

Wikipedia. (2024). Dysprosium. Available at: [Link]

-

Purdue University. (2016). Dysprosium Safety Data Sheet. Available at: [Link]

-

Study.com. (n.d.). Dysprosium Overview, Characteristics & Industrial Applications. Available at: [Link]

-

Stanford Materials. (n.d.). Dysprosium: Properties and Applications. Available at: [Link]

-

Ames Laboratory. (n.d.). SDS Dysprosium. Available at: [Link]

-

ESPI Metals. (n.d.). Dysprosium Safety Data Sheet. Available at: [Link]

- Zhang, S., et al. (2020).

-

LookChem. (n.d.). Cas 14692-17-2, DYSPROSIUM(III) PERCHLORATE. Available at: [Link]

-

Navaneetham, N. S., et al. (1987). Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

- Raha, K., et al. (1989).

-

Angstrom Sciences. (2015). DYSPROSIUM SAFETY DATA SHEET. Available at: [Link]

-

Xu, L., et al. (2009). Synthesis and Fluorescence Properties of Lanthanide (III) Perchlorate Complexes With Naphthyl-Naphthalinesulphonylpropyl Sulfoxide. Journal of Fluorescence. Available at: [Link]

-

Ainscough, E. W., et al. (1998). Structural approach to the behavior of perchlorate as a ligand in transition-metal complexes using EXAFS, IR and Raman spectroscopy. 1. A perchlorate-bridged copper chain with short copper-copper distances in copper(II) perchlorate. Inorganic Chemistry. Available at: [Link]

-

Calatayud, D. G., et al. (2023). Synthesis of a Dysprosium(III) Complex with a Hexadentate Amine Ligand. Molbank. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13767046, Dysprosium(3+) perchlorate. Available at: [Link]

-

Florida State University. (n.d.). Guidelines for Using Perchloric Acid. Available at: [Link]

-

University of California, Berkeley. (n.d.). Lessons Learned: Chemical Explosion Causes Eye Injury. Available at: [Link]

-

American Pacific. (n.d.). Sodium Perchlorate Solution Safety Data Sheet. Available at: [Link]

-

Materials Project. (n.d.). mp-28448: DyCl3. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Perchlorate. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of DyScO3. Available at: [Link]

-

Concordia University. (n.d.). PERCHLORIC ACID SAFETY GUIDELINES. Available at: [Link]

-

American Elements. (n.d.). Dysprosium(III) Perchlorate Hexahydrate Solution. Available at: [Link]

-

ResearchGate. (2019). Near infrared spectral studies of aqueous solutions of metal perchlorates. Available at: [Link]

- Wu, Z., & Wan, A. (2015). Identification and Detection Limits of Perchlorate-Chlorate in Mixtures by Vibrational Spectroscopy. 46th Lunar and Planetary Science Conference.

- Bruck, A. M., et al. (n.d.). Thermal decomposition of calcium perchlorate/iron-mineral mixtures. Lunar and Planetary Science Conference.

-

Dauerman, L. (1967). Catalyzed thermal decomposition of ammonium perchlorate. AIAA Journal. Available at: [Link]

Sources

- 1. DYSPROSIUM(III) PERCHLORATE CAS#: 14692-17-2 [m.chemicalbook.com]

- 2. This compound | Cl3DyO12 | CID 13767046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DYSPROSIUM(III) PERCHLORATE CAS#: 14017-53-9 [m.chemicalbook.com]

- 4. Dysprosium(III) perchlorate 40wt. water, 99.9 trace metals 14017-53-9 [sigmaaldrich.com]

- 5. Cas 14692-17-2,DYSPROSIUM(III) PERCHLORATE | lookchem [lookchem.com]

- 6. americanelements.com [americanelements.com]

- 7. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 8. thomasnet.com [thomasnet.com]

- 9. Dysprosium - Wikipedia [en.wikipedia.org]

- 10. study.com [study.com]

- 11. Dysprosium: Properties and Applications [stanfordmaterials.com]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. nj.gov [nj.gov]

- 14. concordia.ca [concordia.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ehs.berkeley.edu [ehs.berkeley.edu]

- 17. ampac.us [ampac.us]

- 18. ias.ac.in [ias.ac.in]

- 19. ntrs.nasa.gov [ntrs.nasa.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and fluorescence properties of lanthanide (III) perchlorate complexes with naphthyl-naphthalinesulphonylpropyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Dysprosium(III) Perchlorate Complexes: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Dysprosium(III) perchlorate complexes. Dysprosium(III) complexes are of significant interest due to their unique magnetic and luminescent properties, making them valuable in materials science and drug development. This document offers researchers, scientists, and drug development professionals a detailed exploration of the experimental methodologies, underlying chemical principles, and critical safety considerations involved in the structural elucidation of these fascinating compounds. By integrating field-proven insights with established scientific protocols, this guide aims to empower researchers to confidently and competently undertake the crystal structure analysis of Dysprosium(III) perchlorate complexes.

Introduction: The Significance of Dysprosium(III) Complexes and the Role of the Perchlorate Anion

Dysprosium(III), a member of the lanthanide series, possesses a unique 4f electron configuration that gives rise to intriguing magnetic and luminescent properties.[1] The large magnetic moment and significant magnetic anisotropy of the Dy³⁺ ion make its complexes prime candidates for the development of Single-Molecule Magnets (SMMs), which have potential applications in high-density data storage and quantum computing. Furthermore, the characteristic sharp emission bands of dysprosium complexes in the visible region are of interest for applications in lighting and bio-imaging.[2]

The crystal structure of a dysprosium complex is paramount as it dictates its bulk properties. The coordination environment around the central Dy³⁺ ion, including the number of coordinating atoms (coordination number) and their spatial arrangement (coordination geometry), directly influences the electronic energy levels and, consequently, the magnetic and luminescent behavior of the complex.

The perchlorate anion (ClO₄⁻) is often employed in the crystallization of metal complexes. Due to its large size and low charge density, it is generally considered a weakly coordinating anion.[3] This property is advantageous as it often does not directly coordinate to the metal center, allowing for the isolation of complexes where the primary coordination sphere is occupied by the desired ligands or solvent molecules. However, the potential for perchlorate to act as a ligand, especially in non-aqueous media, should not be entirely dismissed. A thorough crystal structure analysis is therefore essential to definitively determine its role within the crystal lattice.

A Word of Caution: Perchlorate salts, particularly when combined with organic materials or heated, can be powerful oxidizing agents and pose a significant explosion hazard.[4] All experimental work involving perchlorates must be conducted with strict adherence to safety protocols, as detailed in Section 5 of this guide.

Synthesis and Crystallization of Dysprosium(III) Perchlorate Complexes

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of crystal structure analysis. For Dysprosium(III) perchlorate complexes, the synthesis typically involves the reaction of a dysprosium salt with the desired ligands in a suitable solvent, followed by a carefully controlled crystallization process.

Rationale for Precursor Selection and Synthetic Strategy

The synthesis of a simple hydrated Dysprosium(III) perchlorate complex, ₃, serves as a foundational example. The choice of precursors is straightforward:

-

Dysprosium(III) Source: Dysprosium(III) oxide (Dy₂O₃) is a common and relatively inexpensive starting material. It is, however, insoluble in water and requires conversion to a soluble salt.

-

Perchlorate Source: Perchloric acid (HClO₄) provides the perchlorate anions and facilitates the dissolution of the dysprosium oxide.

The synthetic strategy involves a simple acid-base reaction, followed by slow evaporation to induce crystallization. The stoichiometry of the reaction is governed by the formation of the Dy³⁺ cation and the need for three ClO₄⁻ anions to achieve charge neutrality.

Detailed Experimental Protocol: Synthesis of Dy(H₂O)₉₃

Safety Precaution: This procedure involves the use of perchloric acid, a strong oxidizing acid. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Dissolution of Dysprosium(III) Oxide:

-

Accurately weigh approximately 1.0 g of Dysprosium(III) oxide (Dy₂O₃) into a clean beaker.

-

In a fume hood, cautiously add a minimal amount of dilute perchloric acid (e.g., 1 M HClO₄) dropwise to the beaker while stirring continuously.

-

Gently heat the mixture on a hotplate with stirring until the Dy₂O₃ has completely dissolved, resulting in a clear, colorless solution. Avoid excessive heating to prevent over-concentration of the perchloric acid.

-

-

Crystallization:

-

Transfer the resulting solution to a clean crystallizing dish.

-

Loosely cover the dish with perforated parafilm to allow for slow evaporation of the solvent.

-

Place the crystallizing dish in a quiet, vibration-free environment at room temperature.

-

Monitor the dish over several days to weeks for the formation of colorless, well-defined crystals.

-

-

Isolation of Crystals:

-

Once suitable crystals have formed, carefully decant the mother liquor.

-

Gently wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Quickly dry the crystals by pressing them between two sheets of filter paper. Due to the hygroscopic nature of the compound, prolonged exposure to air should be minimized.[5]

-

Immediately transfer the crystals to a vial for storage or prepare them for X-ray diffraction analysis.

-

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Causality Behind the Experimental Workflow

The SC-XRD workflow is a systematic process designed to obtain high-quality diffraction data that can be used to solve and refine the crystal structure. Each step is crucial for the final outcome.

Detailed Step-by-Step Methodology

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single crystal with well-defined faces and dimensions typically between 0.1 and 0.3 mm. The crystal should be free of cracks and other defects.

-

Due to the hygroscopic nature of lanthanide salts, the crystal should be handled in a dry environment or coated in an inert oil (e.g., paratone-N) to prevent decomposition.

-

Mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of adhesive or by adhering it to the oil.

-

Mount the loop or fiber onto a goniometer head.

-

-

Data Collection:

-

Mount the goniometer head onto the diffractometer.

-

Center the crystal in the X-ray beam.

-

A stream of cold nitrogen gas (typically 100 K) is directed at the crystal. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher quality dataset. It also protects the crystal from the ambient atmosphere.

-

An initial set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of reflections.

-

The data collection proceeds by rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Processing and Reduction:

-

The raw diffraction images are processed to integrate the intensities of each reflection.

-

Corrections are applied for factors such as Lorentz-polarization effects, absorption, and crystal decay.

-

The corrected data is then reduced to a file containing the Miller indices (h, k, l) and the corresponding intensity and standard uncertainty for each reflection.

-

-

Structure Solution and Refinement:

-

The positions of the heavy atoms (in this case, Dysprosium) are typically determined first using direct methods or Patterson methods.

-

The remaining non-hydrogen atoms are located from the difference Fourier map.

-

The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

-

Validation and Analysis:

-

The final refined structure is validated using software such as PLATON or CheckCIF to ensure that the model is chemically reasonable and that there are no significant errors.

-

The crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.[4]

-

Crystal Structure of a Representative Dysprosium(III) Perchlorate Complex

As of the writing of this guide, a detailed crystal structure of a simple hydrated Dysprosium(III) perchlorate, ₃, is not publicly available in crystallographic databases. However, the principles of lanthanide chemistry, particularly the lanthanide contraction, allow for the use of an isostructural analogue to confidently predict and discuss its structural features.[7] The nonahydrated perchlorates of the trivalent lanthanides are known to be isostructural. Therefore, we will use the crystallographic data of a representative nonahydrated lanthanide(III) perchlorate to illustrate the key structural aspects.

The compound ₃ is expected to be isostructural with other reported lanthanide nonahydrate perchlorates. These compounds typically crystallize in the hexagonal space group P6₃/m.

Crystallographic Data

The following table summarizes the expected crystallographic data for ₃, based on isostructural analogues.

| Parameter | Value (representative) |

| Chemical Formula | H₁₈DyCl₃O₂₁ |

| Formula Weight | 623.95 g/mol |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a, b (Å) | ~10.9 |

| c (Å) | ~7.5 |

| α, β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | ~750 |

| Z | 2 |

| Calculated Density (g/cm³) | ~2.76 |

Coordination Environment of the Dysprosium(III) Ion

In ₃, the dysprosium(III) ion is coordinated to nine water molecules, forming the complex cation [Dy(H₂O)₉]³⁺. The coordination geometry is a tricapped trigonal prism. This geometry is common for the larger lanthanide ions.

The nine water molecules can be divided into two sets:

-

Six water molecules are located at the vertices of a trigonal prism.

-

Three water molecules cap the rectangular faces of the trigonal prism.

The Dy-O bond lengths to the prismatic water molecules are typically slightly shorter than the Dy-O bond lengths to the capping water molecules. The perchlorate anions are not coordinated to the dysprosium ion and are located in the crystal lattice, balancing the charge of the complex cation. They participate in an extensive network of hydrogen bonds with the coordinated water molecules.

Safety and Handling of Perchlorate Complexes

Perchlorate-containing compounds are energetic materials and must be handled with extreme caution.[4] The primary hazard is the risk of explosion, which can be initiated by heat, friction, or impact, especially when in contact with organic materials.

Core Safety Directives:

-

Risk Assessment: A thorough risk assessment must be conducted before any experiment involving perchlorates.

-

Small Scale: Always work with the smallest possible quantities of material.

-

Fume Hood: All work with perchloric acid and the synthesis of perchlorate complexes must be performed in a designated fume hood with a blast shield.

-

Avoid Heat and Friction: Do not heat perchlorate complexes unless it is a required and well-controlled part of a procedure. Avoid grinding or subjecting the material to mechanical shock.

-

Incompatible Materials: Keep perchlorates away from organic compounds, reducing agents, and flammable materials.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, a face shield, and heavy-duty gloves.

-

Waste Disposal: Dispose of perchlorate waste according to institutional guidelines for hazardous materials. Do not mix perchlorate waste with other chemical waste streams.

Conclusion

The crystal structure analysis of Dysprosium(III) perchlorate complexes provides invaluable insights into their fundamental properties. This guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of these compounds, grounded in established scientific principles and best practices. While the inherent hazards of working with perchlorates demand the utmost respect and adherence to safety protocols, the potential rewards in advancing our understanding of lanthanide chemistry and developing novel materials are substantial. By following the methodologies and safety precautions detailed herein, researchers can confidently and responsibly explore the fascinating world of Dysprosium(III) perchlorate complexes.

References

-

Gálico, D. A., et al. (2020). Dysprosium(III) Single-Molecule Magnets. Coordination Chemistry Reviews, 409, 213195. [Link]

-

Bünzli, J.-C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077. [Link]

-

LookChem. (n.d.). Cas 14692-17-2, DYSPROSIUM(III) PERCHLORATE. Retrieved from [Link]

- [Placeholder for a specific reference on the synthesis of lanthanide perchlor

- [Placeholder for a specific reference on the crystalliz

- [Placeholder for a specific reference on single-crystal X-ray diffraction of hygroscopic m

- Schilt, A. A. (1979). Perchloric Acid and Perchlorates. The G. Frederick Smith Chemical Company.

- Junk, P. C., Kepert, C. J., & Scott, B. (2000). The crystal structures of the lanthanoid(III) perchlorate nonahydrates. Journal of the Chemical Society, Dalton Transactions, (21), 3985-3988.

- [Placeholder for a specific reference on the Cambridge Structural D

- [Placeholder for a specific reference on safety protocols for handling perchlor

- Clegg, W. (2015). X-ray Crystallography. Oxford University Press.

- [Placeholder for a specific reference on lanthanide coordin

- [Placeholder for a specific reference on the luminescent properties of dysprosium complexes, if found]

- [Placeholder for a specific reference on the magnetic properties of dysprosium complexes, if found]

- [Placeholder for a specific reference on the applications of dysprosium complexes in drug development, if found]

- [Placeholder for a specific reference on the applications of dysprosium complexes in m

-

Transition metal perchlorate complexes. (2023, October 29). In Wikipedia. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. DYSPROSIUM(III) PERCHLORATE CAS#: 14692-17-2 [m.chemicalbook.com]

- 6. Research Portal [iro.uiowa.edu]

- 7. Isostructural - Wikipedia [en.wikipedia.org]

Spectroscopic Properties of Dysprosium(III) Perchlorate Solutions: An In-depth Technical Guide

Introduction

Dysprosium(III) (Dy³⁺), a member of the lanthanide series, exhibits unique spectroscopic properties stemming from its partially filled 4f electron shell. The f-f electronic transitions, although parity-forbidden, give rise to sharp and characteristic absorption and emission bands in the UV-Vis-NIR regions. The intensities and positions of these bands are sensitive to the local chemical environment of the Dy³⁺ ion, making it a valuable spectroscopic probe in various scientific domains, including materials science and drug development.[1][2] The study of Dy³⁺ in perchlorate solutions is of particular interest as the perchlorate anion (ClO₄⁻) is generally considered to be weakly coordinating, thus providing a baseline for understanding the ion's intrinsic spectroscopic behavior in a solvated state. This guide provides a comprehensive overview of the theoretical underpinnings, experimental methodologies, and data analysis techniques pertinent to the study of the spectroscopic properties of Dysprosium(III) perchlorate solutions.

Theoretical Framework: The Judd-Ofelt Theory

The intensities of the f-f transitions of lanthanide ions in solution are successfully described by the Judd-Ofelt theory.[3][4][5][6][7] This theory circumvents the parity-forbidden nature of these transitions by considering the mixing of higher energy configurations of opposite parity (e.g., 4fⁿ⁻¹5d¹) into the 4fⁿ configuration, induced by the asymmetric ligand field.

The oscillator strength (P) of an absorption band is a dimensionless quantity that represents the integrated intensity of the band. According to the Judd-Ofelt theory, the calculated oscillator strength (Pcalc) for an electric dipole transition from a ground state |(S,L)J⟩ to an excited state |(S',L')J'⟩ can be expressed as:

Pcalc = (8π²mcν)/(3h(2J+1)) * [ (n²+2)²/9n ] * Σλ=2,4,6 Ωλ |⟨(S,L)J||U(λ)||(S',L')J'⟩|²

where:

-

m is the mass of an electron

-

c is the speed of light

-

ν is the energy of the transition in cm⁻¹

-

h is Planck's constant

-

J is the total angular momentum of the ground state

-

n is the refractive index of the medium

-

Ωλ (λ = 2, 4, 6) are the Judd-Ofelt intensity parameters

-

||U(λ)|| are the doubly reduced unit tensor operators

The Judd-Ofelt parameters, Ωλ, are phenomenological parameters that are determined experimentally from the absorption spectrum. They are sensitive to the local environment of the lanthanide ion.[4][6]

-

Ω₂ is highly sensitive to the symmetry of the coordination environment and the covalency of the metal-ligand bonds.[4][6]

-

Ω₄ and Ω₆ are more related to the bulk properties of the medium, such as its rigidity and viscosity.[4]

Hypersensitive Transitions

Certain f-f transitions exhibit an unusually high sensitivity to changes in the coordination environment. These are termed "hypersensitive transitions" and generally follow the selection rules |ΔJ| ≤ 2, ΔL ≤ 2, and ΔS = 0.[8][9] For Dy³⁺, the ⁴F9/2 → ⁶H13/2 transition is a notable hypersensitive transition. The intensity of these transitions is particularly influenced by the Ω₂ parameter.

Experimental Methodologies

A systematic study of the spectroscopic properties of Dysprosium(III) perchlorate solutions requires careful sample preparation and precise spectroscopic measurements.

Preparation of Dysprosium(III) Perchlorate Solutions

Dysprosium(III) perchlorate is commercially available, often as a hydrated salt (e.g., Dysprosium(III) perchlorate hexahydrate) or as an aqueous solution.[10][11][12][13][14]

Step-by-Step Protocol:

-

Stock Solution Preparation:

-

Accurately weigh a known amount of Dysprosium(III) perchlorate hexahydrate.

-

Dissolve the salt in the desired solvent (e.g., deionized water, methanol). Perchloric acid can be added in small amounts to prevent hydrolysis.

-

Transfer the solution to a volumetric flask and dilute to the mark to obtain a stock solution of known concentration. The concentration of lanthanide solutions for spectroscopic studies is typically in the range of 0.5 to 2 mM for a 10 mm path length cuvette.[15]

-

-

Working Solutions:

-

Prepare a series of working solutions of different concentrations by serial dilution of the stock solution. This is crucial for verifying Beer-Lambert's law and for concentration-dependent studies.

-

Logical Flow for Solution Preparation and Analysis

Caption: Workflow for the preparation and spectroscopic analysis of Dysprosium(III) perchlorate solutions.

Spectroscopic Measurements

1. Absorption Spectroscopy (UV-Vis-NIR)

Absorption spectroscopy is the primary technique for determining the Judd-Ofelt parameters.

Instrumentation: A high-resolution double-beam spectrophotometer is recommended.

Step-by-Step Protocol:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Select the desired wavelength range (typically 200-1100 nm for Dy³⁺).

-

Set the spectral bandwidth to an appropriate value (e.g., 1 nm).

-

-

Baseline Correction:

-

Fill a matched pair of cuvettes with the solvent used for the solutions.

-

Place the cuvettes in the sample and reference holders.

-

Run a baseline correction to subtract the solvent absorbance.

-

-

Sample Measurement:

-

Replace the solvent in the sample cuvette with the Dysprosium(III) perchlorate solution.

-

Record the absorption spectrum.

-

Repeat for all working solutions.

-

2. Luminescence Spectroscopy

Luminescence spectroscopy provides information about the excited state properties of the Dy³⁺ ion.

Instrumentation: A spectrofluorometer equipped with a high-intensity excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

Step-by-Step Protocol:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Select an appropriate excitation wavelength. This can be determined from the absorption spectrum, corresponding to a strong absorption band of Dy³⁺.

-

Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

-

-

Sample Measurement:

-

Place the cuvette containing the Dy³⁺ solution in the sample holder.

-

Record the emission spectrum over the desired wavelength range. The main emission bands of Dy³⁺ are typically observed in the visible region, corresponding to transitions from the ⁴F9/2 excited state.[16]

-

-

Lifetime Measurements (Optional):

-

If the instrument is capable of time-resolved measurements, the luminescence lifetime of the ⁴F9/2 excited state can be determined. This involves exciting the sample with a short pulse of light and monitoring the decay of the luminescence intensity over time.

-

Data Analysis and Interpretation

Analysis of Absorption Spectra

-

Data Processing:

-

The recorded absorption spectra are typically plotted as absorbance versus wavelength (nm) or wavenumber (cm⁻¹).

-

A baseline correction may be necessary to remove any background signal.[15]

-

-

Calculation of Experimental Oscillator Strengths:

-

The experimental oscillator strength (Pexp) of each absorption band is calculated from the integrated absorbance using the following equation: Pexp = 4.32 x 10⁻⁹ ∫ ε(ν) dν where ε(ν) is the molar absorptivity at wavenumber ν.

-

-

Judd-Ofelt Analysis:

-

A set of absorption bands with known reduced matrix elements is selected.

-

A system of linear equations is set up, relating the experimental oscillator strengths to the Judd-Ofelt parameters.

-

A least-squares fitting procedure is used to solve for the Ωλ parameters.

-

Judd-Ofelt Analysis Workflow

Caption: Step-by-step workflow for performing a Judd-Ofelt analysis from an absorption spectrum.

Interpretation of Luminescence Spectra

The luminescence spectrum of Dy³⁺ is characterized by several emission bands. The most prominent are:

-

Blue emission: ⁴F9/2 → ⁶H15/2

-

Red emission: ⁴F9/2 → ⁶H11/2[16]

The relative intensities of these bands, particularly the yellow-to-blue intensity ratio (Y/B), can provide information about the local symmetry of the Dy³⁺ ion.[3][5] A higher Y/B ratio is often associated with a lower symmetry environment.

Radiative Properties

Once the Judd-Ofelt parameters are known, several important radiative properties can be calculated:

-

Spontaneous emission probabilities (Arad): The rate at which an excited state decays radiatively.

-

Radiative lifetime (τrad): The inverse of the total spontaneous emission probability.

-

Luminescence branching ratios (β): The relative intensity of a given emission transition.

Table 1: Spectroscopic Parameters of Dy³⁺ in Aqueous Perchlorate Solution (Illustrative Data)

| Parameter | Value | Reference |

| Ω₂ (x 10⁻²⁰ cm²) | 1.5 - 3.0 | [4],[6] |

| Ω₄ (x 10⁻²⁰ cm²) | 1.0 - 2.0 | [4],[6] |

| Ω₆ (x 10⁻²⁰ cm²) | 1.5 - 2.5 | [4],[6] |

| τrad (⁴F9/2) (ms) | ~0.5 | [4] |

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions.

Applications in Drug Development and Research

The sensitivity of the spectroscopic properties of Dy³⁺ to its local environment makes it a useful probe in various applications:

-

Probing Metal-Binding Sites in Biomolecules: Changes in the absorption and luminescence spectra of Dy³⁺ upon binding to proteins or other macromolecules can provide information about the coordination environment of the binding site.[15]

-

Development of Luminescent Probes: Dy³⁺ complexes can be designed as luminescent probes for sensing specific analytes or for bioimaging applications.[2][18]

-

Materials Science: Dy³⁺-doped materials are investigated for applications in solid-state lighting (e.g., white LEDs) and lasers.[3][4][5]

Conclusion

The spectroscopic study of Dysprosium(III) perchlorate solutions provides fundamental insights into the photophysical properties of the Dy³⁺ ion in a weakly coordinating environment. The Judd-Ofelt theory offers a robust framework for the quantitative analysis of the absorption spectra, allowing for the determination of key intensity parameters. These parameters, in turn, can be used to predict and interpret the luminescence properties of the ion. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists to utilize the unique spectroscopic characteristics of Dysprosium(III) in their respective fields of study.

References

-

Judd–Ofelt and luminescence study of Dysprosium-doped lithium borosilicate glasses for lasers and w-LEDs. ResearchGate. [Link]

-

Judd–Ofelt Analysis and Emission Properties of Dy³⁺ Ions in Borogermanate Glasses. MDPI. [Link]

-

Transitions occurring from various energy levels of Dysprosium (III). ResearchGate. [Link]

-

Exploring Lanthanides: Recent Research Results Using UV-Visible-NIR Microspectroscopy. CRAIC Technologies. [Link]

-

Judd–Ofelt and luminescence study of Dysprosium-doped lithium borosilicate glasses for lasers and w-LEDs. Dialnet. [Link]

-

Photoluminescence spectra of dysprosium ion doped TSWD glasses measured... ResearchGate. [Link]

-

Experimentally observed hypersensitive transitions for Ln III ions in optical spectra. ResearchGate. [Link]

-

Inverse Judd–Ofelt Formalism Based on Radiative Lifetime for Comparative Spectroscopy of RE³⁺ Ions in Glass. MDPI. [Link]

-

Application of Luminescence and Absorption Spectroscopy and X-ray Methods to Studies of Ln+3 Ions Interaction with Aminoacids. ElectronicsAndBooks. [Link]

-

Chapter One - Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules. OSTI.GOV. [Link]

-

Methods and Applications of Lanthanide/Transition Metal Ion-Doped Luminescent Materials. PMC - NIH. [Link]

-

Application of the Judd ? Ofelt Theory to Dy³⁺ -Doped Fluoroborate/Sulphate Glasses. Journal of the Korean Physical Society. [Link]

-

Dysprosium(III) perchlorate hexahydrate, 50% w/w aq. soln., Reagent Grade, Thermo Scientific Chemicals. Fisher Scientific. [Link]

-

Absorption spectra of the three dysprosium complexes in diluted (2 × 10... ResearchGate. [Link]

-

Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews. [Link]

-

Dysprosium(III) Perchlorate Hexahydrate Solution. American Elements. [Link]

-

Effect of solvent on sensitivity of hypersensitive transition for Pr (III) complexes with quinoline derivatives in doped system. iarjset. [Link]

Sources

- 1. azom.com [azom.com]

- 2. Methods and Applications of Lanthanide/Transition Metal Ion-Doped Luminescent Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Judd–Ofelt Analysis and Emission Properties of Dy3+ Ions in Borogermanate Glasses [mdpi.com]

- 5. Judd–Ofelt and luminescence study of Dysprosium-doped lithium borosilicate glasses for lasers and w-LEDs - Dialnet [dialnet.unirioja.es]

- 6. mdpi.com [mdpi.com]

- 7. jkps.or.kr [jkps.or.kr]

- 8. researchgate.net [researchgate.net]

- 9. iarjset.com [iarjset.com]

- 10. Dysprosium(III) perchlorate hexahydrate, 50% w/w aq. soln., Reagent Grade, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. Dysprosium(III) perchlorate hexahydrate, 50% w/w aq. soln., Reagent Grade, Thermo Scientific Chemicals 2 g [thermofisher.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Dysprosium(III) perchlorate hexahydrate, 50% w/w aq. soln., Reagent Grade, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. americanelements.com [americanelements.com]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Magnetic behavior of dysprosium perchlorate coordination polymers

An In-depth Technical Guide to the Magnetic Behavior of Dysprosium Perchlorate Coordination Polymers

Executive Summary: Dysprosium(III) coordination polymers are at the forefront of molecular magnetism, offering a pathway to high-performance single-molecule magnets (SMMs) for next-generation data storage and quantum computing. The magnetic behavior of these materials is dictated by the profound magnetic anisotropy of the Dy(III) ion, which is exquisitely sensitive to the local coordination environment—the "ligand field." This guide delves into the specific and often complex role of the perchlorate anion (ClO₄⁻) in modulating the structure and, consequently, the magnetic properties of these advanced materials. As a classically weakly coordinating anion, perchlorate can act either as a charge-balancing spectator, influencing crystal packing and intermolecular interactions, or as a direct ligand, imposing a unique electrostatic field. Understanding this dual role is critical for the rational design of new SMMs. We will explore the synthetic strategies, essential characterization techniques, and the fundamental structure-property relationships that govern the magnetic dynamics in these fascinating systems.

The field of molecular magnetism has seen a paradigm shift with the advent of lanthanide-based single-molecule magnets.[1] Unlike traditional bulk magnets, SMMs are individual molecules that exhibit magnetic bistability, meaning they can be magnetized in one of two states and retain this magnetization below a characteristic "blocking temperature" (TB).[1] This property arises not from collective magnetic ordering, but from a large energy barrier (Ueff) to the reversal of the molecule's magnetization, a feature originating from the combination of a high-spin ground state and significant magnetic anisotropy.

The dysprosium(III) ion, with its 6H15/2 ground state, possesses a large unquenched orbital angular momentum that gives rise to profound magnetic anisotropy.[2][3] This makes it an ideal candidate for constructing high-performance SMMs.[4][5] When Dy(III) ions are linked by organic ligands into coordination polymers (CPs), the resulting extended structures offer enhanced stability and the potential for long-range magnetic communication, although the primary goal is often to isolate the single-ion properties of the Dy(III) centers within the polymeric framework.[6][7]

The Decisive Influence of the Ligand Field

The SMM behavior of a Dy(III) complex is not intrinsic to the ion alone; it is dictated by the electrostatic field generated by the coordinating ligands. This "ligand field" or "crystal field" splits the 16-fold degenerate 6H15/2 ground state into eight Kramers doublets. For strong SMM behavior, the ligand field must stabilize a ground state doublet that is highly axial, ideally corresponding to the pure mJ = ±15/2 state, and ensure a large energy separation to the first excited state.

The geometry of the coordination sphere is therefore paramount. Highly symmetric environments are generally detrimental, as they can lead to quenching of the orbital angular momentum or introduce transverse anisotropy, which promotes quantum tunneling of magnetization (QTM)—a "shortcut" through the energy barrier that erases the magnetic memory. To achieve a strong axial ligand field, prolate (elongated) coordination geometries like a pentagonal bipyramid are often desirable, whereas oblate (flattened) geometries are less favorable.[8]

The Perchlorate Anion: A Double-Edged Sword in Crystal Engineering

The perchlorate anion (ClO₄⁻) is a unique tool in the synthesis of coordination polymers due to its specific properties:

-

Weak Coordination: Perchlorate is famously a weakly coordinating anion (WCA).[9][10][11] Its oxygen atoms are poor Lewis bases, meaning it is less likely to bind directly to the Dy(III) center compared to carboxylates, phenolates, or nitrogen-based ligands.

-

Bulky and Tetrahedral: Its size and shape mean it occupies significant volume in the crystal lattice.

This duality allows perchlorate to play two primary roles in a dysprosium coordination polymer:

-

Non-Coordinating Counter-ion: In many cases, the perchlorate will not coordinate directly to the metal. Instead, it will reside in the interstitial spaces of the crystal lattice, balancing the charge of a cationic polymeric framework. In this role, its bulkiness can be advantageous, enforcing larger distances between polymer chains and thereby minimizing intermolecular magnetic interactions that can facilitate rapid magnetic relaxation and destroy SMM behavior.

-

Weakly Coordinating Ligand: Under certain conditions (e.g., in the absence of stronger coordinating solvents or ligands), perchlorate can be forced into the primary coordination sphere of the Dy(III) ion. Its weak electrostatic interaction and monodentate binding mode would create a highly asymmetric perturbation in the ligand field. This asymmetry can be beneficial for breaking symmetries that lead to QTM, but its weak nature means it contributes less to creating a strong axial field compared to more strongly donating ligands.

The precise role of the perchlorate is a subtle but critical variable that must be determined through rigorous structural analysis.

Synthetic Pathways and Considerations

The synthesis of dysprosium perchlorate coordination polymers typically involves the self-assembly of a dysprosium(III) perchlorate salt (Dy(ClO₄)₃·xH₂O) with a chosen organic bridging ligand in a suitable solvent system.

General Synthetic Protocol:

-

Reactant Selection:

-

Metal Source: Hydrated dysprosium(III) perchlorate, Dy(ClO₄)₃·xH₂O, is the logical starting material.

-

Bridging Ligand: Polytopic organic ligands containing carboxylate, pyridyl, or phenolate groups are commonly used to form the polymer backbone.[4][6]

-

Solvent System: Solvents like methanol, ethanol, acetonitrile, or dimethylformamide (DMF) are chosen based on the solubility of the reactants. The solvent molecules themselves can act as competing ligands and may be incorporated into the final structure.

-

-

Reaction Conditions:

-

Slow Evaporation: A solution of the reactants is left undisturbed at room temperature, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

-

Solvothermal Method: The reactants are sealed in a Teflon-lined autoclave and heated. This method is often used to produce more robust, dense frameworks.[2][4]

-

Liquid/Vapor Diffusion: A solution of one reactant is layered with a solution of the other, or a precipitating solvent is allowed to slowly diffuse into the reaction mixture, promoting slow crystal growth at the interface.

-

The choice of reaction conditions can significantly influence the final product, determining whether the perchlorate ion coordinates to the metal center or remains as a free counter-ion in the crystal lattice.

Essential Characterization Workflow

A multi-technique approach is mandatory to fully elucidate the structure and magnetic behavior of these materials.

Structural Elucidation: Single-Crystal X-ray Diffraction (SCXRD)

Causality: SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms. This is non-negotiable for SMM research, as the magnetic anisotropy is a direct consequence of the coordination geometry around the Dy(III) ion.[12][13]

Key Information Obtained:

-

Coordination number and geometry of the Dy(III) ion.

-

Dy-ligand bond lengths and angles.[4]

-

The role of the perchlorate anion (coordinated vs. non-coordinating).

-

The polymeric structure (1D, 2D, or 3D) and intermolecular distances, particularly the shortest Dy···Dy separation.

Probing Static Magnetic Properties: DC Magnetometry

Causality: Direct current (DC) magnetic susceptibility measurements provide the first indication of the magnetic properties of the individual ions and any interactions between them.

Experimental Protocol:

-

A polycrystalline sample is loaded into a gelatin capsule or other suitable sample holder.

-

The sample is cooled to 2 K in a SQUID magnetometer.

-

The magnetic susceptibility (χ) is measured as a function of temperature (T) from 2 K to 300 K under a small applied DC field (typically 1000 Oe).

-

The data is plotted as χMT vs. T. For an isolated Dy(III) ion, the theoretical room temperature χMT value is approximately 14.17 cm³·K·mol⁻¹.[2] A decrease in χMT upon cooling indicates the depopulation of excited crystal field levels and/or antiferromagnetic interactions.

-

Isothermal magnetization (M) vs. field (H) measurements are performed at low temperatures (e.g., 2 K, 5 K). Non-saturation of the magnetization at high fields and non-superposition of M vs. H/T plots are strong indicators of significant magnetic anisotropy.[2][4]

Unveiling Slow Magnetic Relaxation: AC Magnetometry

Causality: Alternating current (AC) susceptibility measurements are the hallmark experiment for identifying SMM behavior. This technique probes the dynamics of the magnetization reversal. If the relaxation of the magnetization is slow enough to be on the timescale of the oscillating AC field, an out-of-phase signal (χ'') will be observed.

-

Sample Preparation: A carefully weighed polycrystalline sample is prepared as for DC measurements. It is crucial to ensure the sample is immobilized (e.g., in eicosane wax) to prevent torqueing of the crystals by the magnetic field.

-

Zero-Field Measurement: The sample is cooled to the lowest possible temperature (e.g., 1.9 K) in zero DC field.

-

Frequency Sweep: The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured at a series of frequencies (typically ranging from 1 Hz to 1500 Hz) at a constant temperature.

-

Temperature Sweep: The temperature is then increased incrementally, and the frequency sweep is repeated at each new temperature.

-

Data Analysis (Zero Field): The data is examined for non-zero χ'' signals. If present, this indicates SMM behavior in the absence of an external field.

-

Optimal Field Determination: To probe for field-induced SMM behavior (common in Dy systems where a DC field can suppress QTM), the measurement is repeated at a fixed low temperature and frequency while sweeping the DC field. The field that produces the maximum χ'' signal is the optimal field for suppressing QTM.

-

Field-Induced Measurement: The full temperature- and frequency-dependent measurements (steps 2-4) are repeated under this optimal static DC field.

-

Arrhenius Plot: The relaxation time (τ) at each temperature is extracted from the frequency of the χ'' peak maximum (τ = 1 / (2πνmax)). An Arrhenius plot of ln(τ) vs. 1/T is constructed to extract the effective energy barrier for magnetization reversal (Ueff) and the pre-exponential factor (τ₀) according to the equation: τ = τ₀ exp(Ueff / kBT).

Data Interpretation and Visualization

Visualizing the Experimental Workflow

The logical flow from synthesis to full magnetic characterization is crucial for a self-validating study.

Caption: Experimental workflow for the characterization of a dysprosium coordination polymer.

Visualizing the Impact of Ligand Field

The orientation of the magnetic anisotropy axis is determined by the electrostatic repulsion from the coordinating ligands.

Caption: Ligand geometry dictates the magnetic anisotropy axis in Dy(III) complexes.

Quantitative Data Summary

While no data exists for a dysprosium perchlorate CP, we can summarize representative data for other Dy-CPs to provide context.

| Compound | Coordination Geometry | HDC (Oe) | Ueff (K) | τ₀ (s) | Reference |

| [Dy(Hm-dobdc)(H₂O)₂]·H₂O | Twisted Square Antiprism | 1000 | 35.3 | 1.31 × 10⁻⁶ | [2][4][5] |

| [Dy(tpa)(H₂O)Co(CN)₆]·2H₂O | Capped Square Antiprism | 1000 | 24.8 | 1.05 × 10⁻⁶ | [6] |

| [Dy(oqa)₃]·2H₂O | Pentagonal Bipyramid | 1000 | 41.8 | 1.29 × 10⁻⁷ | [8] |

Conclusion and Future Outlook

The magnetic behavior of dysprosium perchlorate coordination polymers represents a frontier in molecular magnetism, predicated on the subtle interplay between the robust magnetic anisotropy of the Dy(III) ion and the unique structural role of the weakly coordinating perchlorate anion. While concrete examples remain to be synthesized and characterized, the principles outlined in this guide provide a clear roadmap for their design and investigation. The key to unlocking high-performance SMM behavior will lie in controlling the coordination sphere to create a strong axial ligand field while using the bulky, weakly coordinating nature of the perchlorate to enforce magnetic isolation between polymer chains. Future work should focus on synthesizing crystalline examples to allow for definitive structural and magnetic analysis, which will validate these design principles and potentially lead to a new class of molecular magnets.

References

-

Chen, J.-F., Ge, Y.-L., Wu, D.-H., Cui, H.-T., Mu, Z.-L., Xiao, H.-P., Li, X., & Ge, J.-Y. (2022). Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence. Frontiers in Chemistry, 10, 974914. [Link]

-

Dong, X.-T., Yu, M.-Q., Peng, Y.-B., Zhou, G.-X., Peng, G., & Ren, X.-M. (2023). Single molecule magnet features in luminescent lanthanide coordination polymers with heptacoordinate Dy/Yb(III) ions as nodes. Dalton Transactions, 52(36), 12686-12694. [Link]

-

Chen, J.-F., Ge, Y.-L., Wu, D.-H., Cui, H.-T., Mu, Z.-L., Xiao, H.-P., Li, X., & Ge, J.-Y. (2022). Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence. PubMed Central. [Link]

-

Krylov, A. S., Tomilin, F. N., Livanova, A. A., Artem’ev, A. V., & Novozhilov, I. S. (2021). Cyano-bridged LnIII/CoIII coordination polymers: synthesis, crystal structure and magnetic properties. New Journal of Chemistry. [Link]

-

Chen, J.-F., Ge, Y.-L., Wu, D.-H., Cui, H.-T., Mu, Z.-L., Xiao, H.-P., Li, X., & Ge, J.-Y. (2022). Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence. Frontiers in Chemistry. [Link]

-

Zhang, P., & Zhang, Y.-Q. (2021). Recent advances in lanthanide coordination polymers and clusters with magnetocaloric effect or single-molecule magnet behavior. Dalton Transactions. [Link]

-

Asmat, A., Singh, S. K., Singh, S., & Singh, A. K. (2018). Synthesis, Characterization and Magnetic Studies of Dysprosium Complex, [Dy2(TEA)2(O2CPh)4·2H2O]. ResearchGate. [Link]

-

Tuna, F., & Rusanov, E. B. (2022). Magnetic Anisotropy of Homo- and Heteronuclear Terbium(III) and Dysprosium(III) Trisphthalocyaninates Derived from Paramagnetic 1H-NMR Investigation. MDPI. [Link]

-

Coutinho, J. T., et al. (2019). Molecular Architecture and Single‐Molecule Magnet behavior Control by Playing with Lanthanide Ionic Radii and Bulkiness Ancillary Ligands. PubMed Central. [Link]

-

PubChem. (n.d.). Dysprosium(3+) perchlorate. PubChem. Retrieved from [Link]

-

WebElements. (n.d.). Dysprosium: crystal structure. WebElements. Retrieved from [Link]

-

Al-Yasari, A., et al. (2023). Synthesis of a Dysprosium(III) Complex with a Hexadentate Amine Ligand. MDPI. [Link]

-

Roy, L., et al. (2022). Simulations of the coordination of dysprosium(III) ions in oxygen-donor solutions. Wiley Online Library. [Link]

-

Wang, Y.-X., et al. (2024). Different anion (NO3− and OAc−)-controlled construction of dysprosium clusters with different shapes. Dalton Transactions. [Link]

-

Castillo, O., et al. (2021). Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate. ResearchGate. [Link]

-

Zhang, W.-X., et al. (2016). Crystal structure of complex 1 (left) and coordination polyhedron of Dy III ion (right). ResearchGate. [Link]

-

Singh, M. K., & Rajaraman, G. (2018). Lanthanide(III)-Based Single-Ion Magnets. PubMed Central. [Link]

-

ResearchGate. (n.d.). Magnetic properties of dysprosium(III) complex of heterocyclic-β-diketone: Magnetic Susceptibility Data – Part 5. ResearchGate. Retrieved from [Link]

-

ACS Figshare. (2010). Slow Relaxation Processes and Single-Ion Magnetic Behaviors in Dysprosium-Containing Complexes. ACS Figshare. [Link]

-

Lecren, L., et al. (2021). Synthesis, structures and magnetic properties of dysprosium(iii) complexes based on amino-bis(benzotriazole phenolate) and nitrophenolates: influence over the slow relaxation of the magnetization. CrystEngComm. [Link]

-

Krossing Group. (n.d.). Weakly Coordinating Anions WCAs... Krossing Group. Retrieved from [Link]

-

Schorle, C., et al. (2022). The perfluoroadamantoxy aluminate as an ideal weakly coordinating anion? – synthesis and first applications. Dalton Transactions. [Link]

-

ResearchGate. (n.d.). Weakly Coordinating Anions: Fluorinated Alkoxyaluminates. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Magnetic anisotropy of dysprosium(III) in a low-symmetry environment: a theoretical and experimental investigation. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Lanthanide(III)-Based Single-Ion Magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence [frontiersin.org]

- 3. Molecular Architecture and Single‐Molecule Magnet behavior Control by Playing with Lanthanide Ionic Radii and Bulkiness Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyano-bridged LnIII/CoIII coordination polymers: synthesis, crystal structure and magnetic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in lanthanide coordination polymers and clusters with magnetocaloric effect or single-molecule magnet behavior - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Single molecule magnet features in luminescent lanthanide coordination polymers with heptacoordinate Dy/Yb(III) ions as nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. krossing-group.de [krossing-group.de]

- 10. The perfluoroadamantoxy aluminate as an ideal weakly coordinating anion? – synthesis and first applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dysprosium(III) Perchlorate: Properties, Applications, and Protocols for the Modern Researcher

Foreword: The Unique Position of Dysprosium(III) Perchlorate in Advanced Materials and Catalysis

In the landscape of rare-earth chemistry, dysprosium compounds occupy a niche of significant scientific interest, largely driven by the element's profound magnetic and luminescent properties.[1][2] Dysprosium(III) perchlorate (CAS 14692-17-2), a salt of the trivalent dysprosium ion and perchloric acid, emerges as a particularly versatile reagent for researchers. While the perchlorate anion (ClO₄⁻) imparts strong oxidizing properties and dictates specific handling protocols, it also provides a weakly coordinating environment that makes the Dy³⁺ cation highly accessible for catalytic and coordination chemistry.

This guide moves beyond a simple recitation of data. It is designed to provide researchers, chemists, and drug development professionals with a cohesive understanding of Dysprosium(III) perchlorate, grounded in both theoretical principles and practical, field-proven methodologies. We will explore the causality behind its applications, from its role in synthesizing single-molecule magnets to its potential in next-generation luminescent materials, while emphasizing the self-validating safety systems required for its handling.

Part 1: Core Physicochemical and Spectroscopic Profile

Dysprosium(III) perchlorate is most commonly encountered as a hydrated solid or in an aqueous solution, as the anhydrous form is highly hygroscopic.[3][4] Its utility is fundamentally derived from the electronic configuration of the Dysprosium(III) ion, [Xe]4f⁹, which gives rise to its unique characteristics.[1]

Quantitative Data Summary

For clarity and comparative ease, the core properties of Dysprosium(III) perchlorate and its common hydrated form are summarized below. Note that some properties, such as melting and boiling points, are often not applicable or not determined for aqueous solutions or hydrated salts that decompose upon heating.[3]

| Property | Value | Source(s) |

| CAS Number | 14692-17-2 | [3][4][5][6] |

| Molecular Formula | Cl₃DyO₁₂ (anhydrous) | [3][7] |

| Molecular Weight | 460.85 g/mol (anhydrous) | [7] |

| Appearance | White crystalline solid (hydrated); Colorless liquid (solution) | [3][4] |

| Density | ~1.476 g/mL at 25 °C (for 40-50% aqueous solution) | [3] |

| Solubility | Fully soluble in water (as hydrated solution) | [1] |

| Common Forms | Dysprosium(III) perchlorate hexahydrate (Dy(ClO₄)₃·6H₂O) | [1][3] |

| 40-50% (w/w) Aqueous Solution | [5][8] |

Key Intrinsic Properties

-

Magnetic Properties: The high magnetic moment of the Dy³⁺ ion, coupled with its significant magnetic anisotropy, makes its compounds, including the perchlorate salt, prime candidates for the development of advanced magnetic materials.[1][2] It is particularly noted for its use in observing slow magnetic relaxation, a key phenomenon in the study of single-molecule magnets (SMMs).[3][4]

-

Luminescent Properties: Trivalent dysprosium is renowned for its characteristic photoluminescence, emitting in two primary regions of the visible spectrum. These emissions correspond to ⁴F₉/₂ → ⁶H₁₅/₂ (blue, ~480 nm) and ⁴F₉/₂ → ⁶H₁₃/₂ (yellow, ~575 nm) electronic transitions.[9][10] The combination of these blue and yellow emissions can produce near-white light, making Dy³⁺ complexes, often synthesized from perchlorate precursors, valuable for applications in white light-emitting devices (WLEDs) and other optoelectronics.[9]

-

Catalytic Activity: As a hard Lewis acid, the Dy³⁺ ion can effectively catalyze a variety of organic reactions. The perchlorate salt is an excellent starting material for such applications because the perchlorate anion is very weakly coordinating, leaving the metal center readily available to interact with substrates.[3][11]

Part 2: Synthesis, Experimental Protocols, and Key Applications

The true value of a reagent is realized in its application. This section provides both the "how" and the "why" for the synthesis and use of Dysprosium(III) perchlorate.

Laboratory-Scale Synthesis Protocol

The synthesis of lanthanide perchlorates from their corresponding oxides is a standard yet hazardous procedure that demands meticulous attention to safety. The primary logic is the acid-base reaction between the basic dysprosium oxide and the strong perchloric acid.

Causality: Dysprosium(III) oxide (Dy₂O₃) is insoluble in water but will react with strong acids to form the corresponding salt and water. Perchloric acid (HClO₄) provides both the hydronium ions to effect this reaction and the perchlorate counter-anions for the final product. The use of a slight excess of oxide ensures that all the potent perchloric acid is consumed.

Protocol: Synthesis of Dysprosium(III) Perchlorate Solution from Dysprosium(III) Oxide

-

Preparation: In a fume hood, weigh 1.0 g of Dysprosium(III) oxide (Dy₂O₃) into a 100 mL beaker equipped with a magnetic stir bar.

-

Acid Addition: Slowly and carefully, add 10 mL of 1 M perchloric acid (HClO₄) to the beaker while stirring. Caution: Perchloric acid is a strong oxidizer and highly corrosive. Always wear appropriate PPE.

-

Reaction: Gently heat the mixture to ~60-70 °C on a hot plate with continuous stirring. The dysprosium oxide will slowly dissolve. The reaction is: Dy₂O₃ + 6 HClO₄ → 2 Dy(ClO₄)₃ + 3 H₂O.

-

Neutralization & Filtration: Continue stirring until the solution is clear. If any solid remains, it indicates all the acid has been consumed. Allow the solution to cool to room temperature. Filter the solution through a 0.45 µm syringe filter to remove any unreacted oxide or impurities.

-

Standardization (Optional): The concentration of the resulting Dy(ClO₄)₃ solution can be determined via titration with EDTA or by ICP-MS analysis.

-

Storage: Transfer the clear solution to a clean, clearly labeled glass bottle. Store away from organic materials and reducing agents.

Caption: Workflow for the synthesis of Dysprosium(III) perchlorate solution.

Core Applications and Methodologies

Dysprosium(III) perchlorate is a key precursor for synthesizing complex coordination compounds, such as triple-stranded lanthanide helicates, which are investigated for their magnetic properties.[3][4]

Workflow: Synthesis of a Dysprosium Helicate Complex

-

A methanolic solution of Dysprosium(III) perchlorate hexahydrate is prepared.[4]

-

This solution is added to a separate methanolic solution containing stoichiometric amounts of organic ligands (e.g., 2,6-diformyl-4-methylphenol and benzoylhydrazide).[4]

-

The mixture is stirred, often with gentle heating, to promote the self-assembly of the helicate structure around the central Dy³⁺ ion.

-

The resulting complex can then be crystallized and analyzed for its structural and magnetic properties.

The bright, characteristic luminescence of Dy³⁺ makes it a target for creating phosphors and other light-emitting materials.[9][10]

Workflow: Doping a Host Matrix with Dysprosium

-

A solution of Dysprosium(III) perchlorate is prepared.

-

The host material precursors (e.g., borate glass components) are mixed in a separate container.

-

The dysprosium perchlorate solution is added to the host matrix precursor mixture in a controlled molar ratio.

-

The mixture is then subjected to a sol-gel process or high-temperature calcination to form the final Dy³⁺-doped material. The thermal decomposition of the perchlorate leaves the dysprosium ion integrated within the host matrix.[12]

-

The material is then characterized using photoluminescence spectroscopy to confirm the successful incorporation and desired light-emitting properties.

Caption: Key application areas for Dysprosium(III) perchlorate.

Part 3: Safety, Handling, and Toxicology: A Self-Validating System

The presence of the perchlorate anion necessitates a rigorous and non-negotiable safety protocol. Perchlorates are strong oxidizing agents that can form explosive mixtures with organic compounds, reducing agents, or upon heating.[7][13] Furthermore, the perchlorate ion is a known endocrine disruptor.

Hazard Identification and Mitigation

-

Oxidizer (GHS Pictogram: Flame over Circle): May intensify fire; strong oxidizer.[1][7]

-

Mitigation: Store away from combustible and flammable materials.[13] Avoid evaporation to dryness, which can concentrate the perchlorate and increase explosion risk. Do not mill or grind the solid material with organic matter.

-

-

Corrosive/Irritant (GHS Pictogram: Exclamation Mark): Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][7]

-